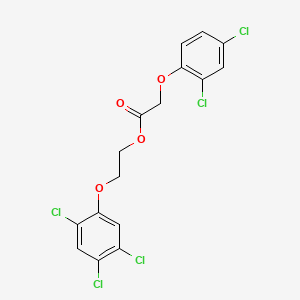
2-(2,4,5-Trichlorophenoxy)ethyl 2-(2,4-dichlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,5-Trichlorophenoxy)ethyl 2-(2,4-dichlorophenoxy)acetate is an organic compound that belongs to the class of chlorophenoxy compounds. These compounds are known for their use in various industrial and agricultural applications, particularly as herbicides. The compound is characterized by the presence of multiple chlorine atoms attached to phenoxy groups, which contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trichlorophenoxy)ethyl 2-(2,4-dichlorophenoxy)acetate typically involves the reaction of 2,4,5-trichlorophenol with ethylene oxide to form 2-(2,4,5-trichlorophenoxy)ethanol. This intermediate is then reacted with 2,4-dichlorophenoxyacetic acid under esterification conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5-Trichlorophenoxy)ethyl 2-(2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenoxy compounds.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
2-(2,4,5-Trichlorophenoxy)ethyl 2-(2,4-dichlorophenoxy)acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on plant growth and development, particularly in the context of herbicide action.
Medicine: Investigated for potential therapeutic applications, including its role in modulating biological pathways.
Industry: Utilized in the formulation of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trichlorophenoxy)ethyl 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets in plants. The compound mimics natural plant hormones called auxins, leading to uncontrolled growth and eventual death of the plant. This herbicidal action is primarily due to the disruption of normal cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar auxin-mimicking properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its use in the defoliant Agent Orange.
Fenoprop (2,4,5-TP): A related compound with similar herbicidal activity.
Uniqueness
2-(2,4,5-Trichlorophenoxy)ethyl 2-(2,4-dichlorophenoxy)acetate is unique due to its specific combination of chlorinated phenoxy groups, which confer distinct chemical properties and reactivity. Its dual phenoxy structure allows for versatile applications in both research and industry, making it a valuable compound in various fields .
Properties
CAS No. |
5447-14-3 |
|---|---|
Molecular Formula |
C16H11Cl5O4 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-(2,4,5-trichlorophenoxy)ethyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C16H11Cl5O4/c17-9-1-2-14(12(20)5-9)25-8-16(22)24-4-3-23-15-7-11(19)10(18)6-13(15)21/h1-2,5-7H,3-4,8H2 |
InChI Key |
HBJDZVXQIFDKNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)OCCOC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


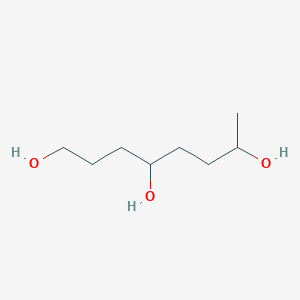

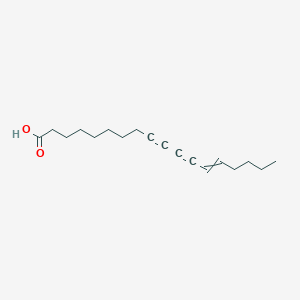
![1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14725336.png)
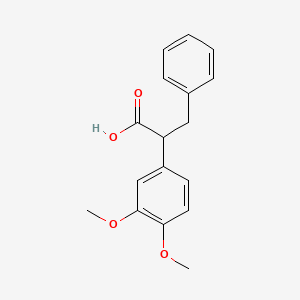
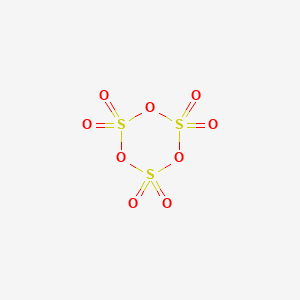
![3h-Tetrazolo[5,1-i]purin-5-amine](/img/structure/B14725354.png)
![2-[(2-Chloroethyl)sulfanyl][1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14725366.png)
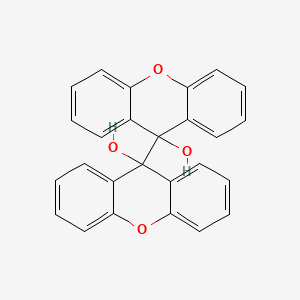
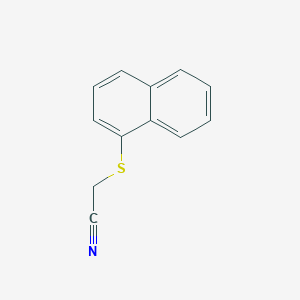

![(1S,2R,7S,10R,11S,14S)-7-hydroxy-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-4,15,17,19,21,23-hexaene-23-carboxylic acid](/img/structure/B14725385.png)


